Validamycine E

Vue d'ensemble

Description

Validamycin E is a member of the validamycin family, which are aminocyclitol antibiotics produced by the bacterium Streptomyces hygroscopicus. These compounds are primarily known for their antifungal properties and are widely used in agriculture to control diseases such as rice sheath blight and damping-off in cucumbers . Validamycin E, like its counterparts, inhibits the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi and insects .

Applications De Recherche Scientifique

Validamycin E has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and modification of aminocyclitol antibiotics.

Mécanisme D'action

Target of Action

Validamycin E primarily targets the enzyme trehalase . Trehalase is widely spread among animals, plants, insects, and microorganisms . This enzyme is responsible for the degradation of trehalose, a type of sugar that serves an important role in various biological mechanisms such as the active transport of glucose into the intestines, reserve supply of energy, and germination of spores .

Mode of Action

Validamycin E is structurally similar to trehalose and acts as a competitive inhibitor for trehalase . By binding to the active site of the enzyme, it prevents trehalose from accessing the site, thereby inhibiting the enzyme’s activity . This results in the disruption of trehalose degradation and the associated biological mechanisms .

Biochemical Pathways

The inhibition of trehalase by Validamycin E affects the trehalose metabolic pathway . Trehalose is a crucial component in various organisms, serving as an energy source and stress protectant. By inhibiting trehalase, Validamycin E disrupts the breakdown of trehalose, leading to alterations in energy metabolism and stress responses .

Pharmacokinetics

It is known that validamycin e is soluble in water, methanol, dmso, dmf, acetone, and ethanol , which suggests that it may have good bioavailability.

Result of Action

The inhibition of trehalase by Validamycin E leads to several molecular and cellular effects. In plants, Validamycin E is effective against certain pathogens but only decreases their virulence instead of exhibiting a fungicidal effect . In insects, the inhibition of trehalase, which is responsible for trehalose degradation and has important functions in insect growth and chitin synthesis, suggests that Validamycin E has potential for pest control uses .

Action Environment

The action, efficacy, and stability of Validamycin E can be influenced by environmental factors. For instance, the production of Validamycin E by Streptomyces hygroscopicus is thermo-regulated, with a high yield achieved by culturing the strain at 37°C . Additionally, the use of process wastewater in the fermentation medium for Validamycin E production has been shown to reduce production costs and be environmentally friendly .

Analyse Biochimique

Biochemical Properties

Validamycin E plays a crucial role in biochemical reactions by inhibiting the enzyme trehalase, which is responsible for the hydrolysis of trehalose into glucose. This inhibition affects various biological processes that rely on trehalose metabolism. Validamycin E interacts with trehalase by binding to its active site, preventing the enzyme from catalyzing the breakdown of trehalose. This interaction is competitive, meaning that validamycin E competes with trehalose for binding to trehalase . Additionally, validamycin E has been shown to affect the production of other enzymes, such as laminarinase and glucan synthetase, in certain fungal species .

Cellular Effects

Validamycin E has significant effects on various types of cells and cellular processes. In fungi, it disrupts the normal metabolism of trehalose, leading to an accumulation of trehalose and a reduction in glucose availability. This disruption affects cellular functions such as energy storage, stress response, and cell wall synthesis. In insects, validamycin E inhibits trehalase activity, leading to reduced trehalose hydrolysis and subsequent effects on chitin synthesis and insect growth . The compound also influences cell signaling pathways and gene expression related to trehalose metabolism and stress response .

Molecular Mechanism

The molecular mechanism of action of validamycin E involves its binding to the active site of trehalase, where it acts as a competitive inhibitor. By occupying the active site, validamycin E prevents trehalase from hydrolyzing trehalose into glucose. This inhibition disrupts the normal metabolic processes that rely on trehalose as a source of glucose. Additionally, validamycin E has been shown to interact with other enzymes and proteins involved in carbohydrate metabolism, further affecting cellular functions . The compound’s ability to inhibit trehalase and other enzymes makes it a potent antifungal and insecticidal agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of validamycin E can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that validamycin E remains stable under various conditions, maintaining its inhibitory effects on trehalase over extended periods . Prolonged exposure to validamycin E can lead to adaptive responses in some organisms, such as increased expression of alternative metabolic pathways or enzyme isoforms that bypass the inhibition of trehalase . These temporal effects highlight the importance of considering the duration and conditions of validamycin E exposure in experimental settings.

Dosage Effects in Animal Models

The effects of validamycin E vary with different dosages in animal models. At low doses, validamycin E effectively inhibits trehalase activity without causing significant toxicity . Higher doses can lead to adverse effects, such as disruption of normal metabolic processes and toxicity in certain organisms. In insect models, for example, high doses of validamycin E have been shown to cause developmental abnormalities and increased mortality . These dosage-dependent effects underscore the importance of optimizing the concentration of validamycin E for specific applications to minimize adverse outcomes.

Metabolic Pathways

Validamycin E is involved in metabolic pathways related to trehalose metabolism. By inhibiting trehalase, validamycin E disrupts the normal hydrolysis of trehalose into glucose, leading to an accumulation of trehalose and a reduction in glucose availability . This disruption affects various downstream metabolic processes that rely on glucose as a substrate, such as glycolysis and the synthesis of other carbohydrates. Additionally, validamycin E has been shown to influence the expression of genes involved in trehalose synthesis and metabolism, further affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, validamycin E is transported and distributed through various mechanisms. The compound is soluble in water and other solvents, allowing it to diffuse readily across cell membranes . Once inside the cell, validamycin E can interact with transporters and binding proteins that facilitate its movement to specific cellular compartments. The distribution of validamycin E within tissues is influenced by factors such as tissue permeability, binding affinity to cellular components, and the presence of transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of validamycin E is primarily determined by its interactions with specific enzymes and proteins. Validamycin E is known to localize to the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . Additionally, validamycin E may be directed to specific subcellular compartments through targeting signals or post-translational modifications that influence its localization and activity. The precise localization of validamycin E within cells can affect its inhibitory effects and overall function in biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Validamycin E is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of validamycin compounds. The fermentation process involves the use of a nutrient-rich medium, and the production is optimized by controlling factors such as temperature, pH, and aeration .

Industrial Production Methods: Industrial production of validamycin E involves large-scale fermentation using bioreactors. The process begins with the inoculation of Streptomyces hygroscopicus into a sterile fermentation medium. The fermentation is carried out at a controlled temperature, usually around 30-37°C, to maximize yield . After fermentation, the broth is subjected to extraction and purification processes to isolate validamycin E. This typically involves solvent extraction, followed by chromatographic techniques to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Validamycin E undergoes various chemical reactions, including:

Oxidation: Validamycin E can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups in validamycin E, potentially leading to new compounds with different properties.

Substitution: Substitution reactions can introduce new functional groups into the validamycin E molecule, enhancing its activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Validamycin A: Another member of the validamycin family, known for its strong antifungal properties and use in agriculture.

Valienamine: A derivative of validamycin, used as a precursor in the synthesis of voglibose, a drug for diabetes.

Uniqueness: Validamycin E is unique due to its specific inhibition of trehalase and its broad-spectrum antifungal activity. Unlike some other validamycin compounds, validamycin E has shown potential in medical applications, such as its anti-seizure effects in epilepsy models . This makes it a versatile compound with applications beyond agriculture.

Propriétés

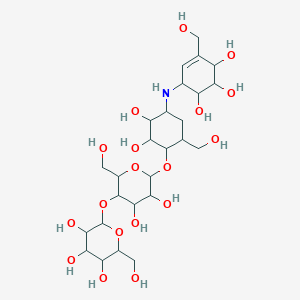

IUPAC Name |

2-[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAIRLAOKNKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925571 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-71-4 | |

| Record name | Validamycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.